EBE-A22 Exhibits Complete Loss of EGFR Tyrosine Kinase Inhibition Versus PD153035
In contrast to PD153035, which potently inhibits EGFR tyrosine kinase with an IC50 of 25 pM (cell-free kinase assay) and 14 nM (cellular autophosphorylation in A431 cells), EBE-A22 exhibits no measurable inhibitory effect on EGF-R TK at any concentration tested [1]. The N-methyl substitution at the 4-anilino position completely abolishes ATP-competitive binding while preserving the quinazoline core structure [2].
| Evidence Dimension | EGFR tyrosine kinase inhibition (IC50) |
|---|---|
| Target Compound Data | No inhibition (inactive) |
| Comparator Or Baseline | PD153035: 25 pM (cell-free), 14 nM (A431 cellular) |
| Quantified Difference | Complete ablation of kinase inhibitory activity |
| Conditions | Cell-free kinase assay and A431 human epidermoid carcinoma cell autophosphorylation |
Why This Matters
Enables unambiguous attribution of biological effects to EGFR inhibition versus DNA intercalation in comparative studies.
- [1] Bridges AJ, Zhou H, Cody DR, et al. Tyrosine kinase inhibitors. 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD153035), a potent inhibitor of the epidermal growth factor receptor. J Med Chem. 1996;39(1):267-276. View Source
- [2] Fry DW, Kraker AJ, McMichael A, et al. A specific inhibitor of the epidermal growth factor receptor tyrosine kinase. Science. 1994;265(5175):1093-1095. View Source
